molecular formula C12H20ClN5 B12227951 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B12227951
M. Wt: 269.77 g/mol
InChI Key: FJFACOOQTVBJDB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS: 400858-56-2, Molecular Formula: C₁₅H₂₁N₃, Molar Mass: 243.35 g/mol) is a pyrazole-based amine derivative characterized by two pyrazole rings: one substituted with an ethyl group at the N1 position and another linked via a methylene bridge to an isopropyl-substituted pyrazole . This compound is structurally notable for its dual pyrazole motifs and lipophilic substituents (ethyl and isopropyl groups), which influence its solubility, bioavailability, and intermolecular interactions.

For instance, describes a similar compound synthesized by reductive amination using 1-isopropyl-1H-pyrazole-4-carbaldehyde and a piperidine derivative, yielding a product purified via flash chromatography (CHCl₃/MeOH + 1% Et₃N) .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-ethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-9-12(7-14-16)13-5-11-6-15-17(8-11)10(2)3;/h6-10,13H,4-5H2,1-3H3;1H

InChI Key

FJFACOOQTVBJDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole with 1-isopropyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine with structurally related pyrazole-amine derivatives, focusing on substituents, molecular properties, and biological relevance:

Compound Name Key Structural Features Molecular Weight Biological/Pharmacological Notes Reference
1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Dual pyrazole cores; ethyl and isopropyl substituents. 243.35 Lipophilic profile suggests potential CNS activity; no direct biological data reported.
N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine (9) Pyrazole linked to a piperidine-naphthyridine hybrid. 434.53 (estimated) Antibacterial agent; optimized for Gram-positive bacteria (e.g., S. aureus MIC = 0.5 µg/mL).
1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine Pyrazole with a bis(trifluoromethyl)benzyl group. 299.23 Intermediate in Ceapin synthesis; enhances proteostasis regulation.
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) Pyrazole replaced by pyrrole; trifluoromethylpyridine substituent. 392.2 Anticancer candidate; high purity (98.67% HPLC) and stability.
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine Pyrazole with a 3-chloropyridinylmethyl group. 208.65 Antimicrobial scaffold; chloropyridine enhances halogen bonding with bacterial targets.

Key Findings from Comparative Analysis

Trifluoromethyl groups (as in 1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine) improve metabolic stability and binding affinity due to electron-withdrawing effects .

Structural Hybrids and Activity

  • Hybridization with piperidine-naphthyridine (compound 9) introduces basicity and hydrogen-bonding capacity, critical for antibacterial activity .
  • Replacement of pyrazole with pyrrole (compound 41) shifts activity toward kinase inhibition, as seen in its anticancer profile .

Synthetic Accessibility

  • The target compound’s synthesis likely requires fewer steps than Ceapin derivatives (e.g., nitro reduction and amidation steps in ), making it more scalable .

Analytical Data Comparison

Parameter Target Compound Compound 9 Ceapin-A9
Purity Not reported 62.9% (HPLC) >95% (chromatography)
1H NMR Shift (Key Peaks) δ 1.38 (d, J = 6.4 Hz, ethyl) δ 3.85 (s, CH₂) δ 5.01–5.03 (m, benzyl)
Therapeutic Potential Underexplored Antibacterial Proteostasis modulator

Biological Activity

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, with the CAS number 1856080-56-2, is a member of the pyrazole family known for its diverse biological activities. This compound has been investigated for its potential therapeutic effects, particularly in oncology and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is C13H22ClN5, with a molecular weight of 283.80 g/mol. The compound features a unique substitution pattern that contributes to its biological properties.

PropertyValue
Molecular FormulaC13H22ClN5
Molecular Weight283.80 g/mol
IUPAC Name1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine
InChI KeyOOCPCPOXKZBQRP-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine. Research indicates that compounds in this class can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A review by Bouabdallah et al. demonstrated that pyrazole derivatives showed satisfactory potential against several cancer cell lines, including MCF7 (breast cancer), SF268 (glioblastoma), and NCI-H460 (lung cancer). The reported GI50 values were as follows:

Cell LineGI50 (µM)
MCF73.79
SF26812.50
NCI-H46042.30

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings:
A study indicated that certain pyrazole derivatives could inhibit COX enzymes with IC50 values ranging from 10 µM to 50 µM, demonstrating their potential as therapeutic agents in inflammatory diseases.

The biological activity of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is believed to involve its interaction with specific molecular targets within cellular pathways. These interactions may modulate enzyme activities or receptor functions, leading to altered cellular responses such as apoptosis in cancer cells or reduced inflammation.

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